molecular formula C11H14BrNO2 B8655501 Morpholine, 4-(4-bromo-3-methoxyphenyl)- CAS No. 221360-89-0

Morpholine, 4-(4-bromo-3-methoxyphenyl)-

Cat. No.: B8655501
CAS No.: 221360-89-0
M. Wt: 272.14 g/mol
InChI Key: XCUWWGSBEROVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine, 4-(4-bromo-3-methoxyphenyl)- is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of morpholine, where the morpholine ring is substituted with a 4-bromo-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(4-bromo-3-methoxyphenyl)- typically involves the reaction of 4-bromo-3-methoxyaniline with morpholine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of Morpholine, 4-(4-bromo-3-methoxyphenyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance production rates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(4-bromo-3-methoxyphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include amines or other reduced forms of the original compound.

Scientific Research Applications

Morpholine, 4-(4-bromo-3-methoxyphenyl)- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(4-bromo-3-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The morpholine ring provides structural stability and enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)morpholine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-(3-Methoxyphenyl)morpholine: Lacks the bromine atom, affecting its binding affinity and biological activity.

    4-(4-Chloro-3-methoxyphenyl)morpholine:

Uniqueness

Morpholine, 4-(4-bromo-3-methoxyphenyl)- is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

221360-89-0

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-(4-bromo-3-methoxyphenyl)morpholine

InChI

InChI=1S/C11H14BrNO2/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

XCUWWGSBEROVAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)Br

Origin of Product

United States

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